2-Perfluorobutylethyl acetate
Description
Contextualization within Fluorinated Organic Chemistry
Fluorinated organic compounds represent a pivotal area of modern chemical science. The introduction of fluorine atoms into organic molecules imparts unique physical and chemical properties not otherwise achievable. These properties—including high thermal stability, chemical inertness, hydrophobicity, and lipophobicity—stem from the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
Organic fluorides have become indispensable in numerous sectors, including pharmaceuticals, agrochemicals, and advanced materials science. mdpi.comresearchgate.net It is estimated that approximately 30% of newly developed drugs and about 50% of crop protection products incorporate fluorine to enhance their efficacy and metabolic stability. solvay.com The synthesis of complex alkyl fluorinated compounds remains a challenging but highly active field of research, driving innovation in catalysis and synthetic methodologies. mdpi.comresearchgate.net
Significance of Perfluorinated Esters in Advanced Chemical Systems
Perfluorinated esters, a subclass of fluorinated organic compounds, are distinguished by the presence of a perfluoroalkyl group, which significantly influences their properties. These esters are integral to various advanced chemical systems. For instance, their nonflammable nature and wide liquid-state temperature ranges make them excellent candidates for safer, high-performance electrolyte solvents in lithium-ion batteries. acs.orgmdpi.com Specific fluorinated esters like methyl 3,3,3-trifluoropropionate (MTFP) have been studied for their ability to improve the cycle performance and stability of high-voltage cathodes. acs.org
In the realm of materials science, the profound hydrophobicity and lipophobicity conferred by the fluoroalkyl chain are leveraged to create high-performance coatings and surface modifiers. chemicalbook.comlookchem.com Fluorinated esters and their derivatives, such as fluorinated acrylates, are used to treat surfaces, imparting water and oil repellency. chemicalbook.com Furthermore, their thermal and hydrolytic stability makes certain fluorinated esters suitable for use as dielectric fluids in specialized electronic and electrical equipment. google.com The unique combination of properties also makes them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. solvay.com
Evolution of Research on Fluorinated Alkyl Esters
The scientific investigation of fluorinated alkyl esters has evolved considerably over the decades. Early research often focused on fundamental synthesis and characterization, grappling with the challenges inherent in preparing and purifying compounds where both the acid and alcohol components were heavily fluorinated. cdnsciencepub.com These foundational studies laid the groundwork for understanding the reactivity and stability of this class of molecules.
In recent years, research has shifted towards more sophisticated and application-oriented goals. A significant thrust has been in the area of asymmetric synthesis, aiming to create fluorinated esters with precise stereochemistry for use as chiral building blocks in the pharmaceutical and agrochemical industries. mdpi.com This has led to the development of advanced catalytic systems, including those based on palladium, copper, and iridium, to control the formation of stereogenic centers. mdpi.comresearchgate.net Concurrently, there has been a surge in research exploring the functional applications of these esters, such as their role in energy storage, where they are designed as nonflammable electrolyte solvents for safer batteries. acs.orgmdpi.com Studies on the environmental fate and hydrolysis of fluorinated esters have also become more prominent, reflecting a growing awareness of the lifecycle of these persistent chemicals. acs.org
Scope and Objectives of Academic Inquiry on 2-Perfluorobutylethyl Acetate (B1210297)
Direct academic literature focusing exclusively on 2-Perfluorobutylethyl acetate is sparse. However, the scope of inquiry can be effectively defined by examining research on its close structural analogues, such as 2-(Perfluorobutyl)ethyl acrylate (B77674), 2-(Perfluorobutyl)ethyl methacrylate, and perfluorobutylethyl azide (B81097). chemicalbook.comchemicalbook.comasianpubs.org The primary objectives of academic research into this compound would logically revolve around synthesis, characterization, and exploration of its potential applications based on its fluorinated structure.
Key research objectives would include:
Synthesis: Developing efficient and scalable synthetic routes. A likely method would be the esterification of 2-(Perfluorobutyl)ethanol with acetic acid or its derivatives, such as acetyl chloride, drawing parallels from standard ester synthesis protocols. alfa-chemistry.com
Property Characterization: Thoroughly documenting its physical and chemical properties. While specific data for the acetate is not readily available, the properties of the analogous acrylate provide a reasonable proxy, suggesting a high-density, low-refractive-index liquid.
Applications as a Surface Modifier: Investigating its utility in creating hydrophobic and oleophobic surfaces, a common application for compounds containing a perfluorobutyl "tail". chemicalbook.com
Solvent Properties: Evaluating its potential as a specialty solvent, particularly in electrochemical systems like batteries, where the stability of fluorinated esters is advantageous. acs.org
Intermediate for Further Synthesis: Exploring its use as a precursor for other specialized chemicals, similar to how perfluorobutylethyl azide is used as a building block in click chemistry. asianpubs.org
The following table presents data for the closely related compound, 2-(Perfluorobutyl)ethyl acrylate, to serve as a reference for the anticipated properties of this compound.
| Property | Value for 2-(Perfluorobutyl)ethyl acrylate |
| Molecular Formula | C₉H₇F₉O₂ |
| Molecular Weight | 318.14 g/mol |
| Boiling Point | 164 °C |
| Density | 1.414 g/cm³ |
| Refractive Index | 1.310 |
| Flash Point | 52 °C |
| Data sourced from ChemicalBook. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
80705-15-3 |
|---|---|
Molecular Formula |
C8H7F9O2 |
Molecular Weight |
306.13 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl acetate |
InChI |
InChI=1S/C8H7F9O2/c1-4(18)19-3-2-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
InChI Key |
WUXJRZYSKWYAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Perfluorobutylethyl Acetate
Synthetic Pathways to 2-Perfluorobutylethyl Acetate (B1210297)
The synthesis of 2-Perfluorobutylethyl acetate is primarily achieved through the formation of an ester linkage between a fluorinated alcohol and an acetic acid derivative. This section explores the common esterification methods, novel catalytic systems, and the integration of sustainable practices in its synthesis.
Esterification Reactions for Fluorinated Alcohols and Acetic Acid Derivatives
The most conventional and direct method for synthesizing this compound is the esterification of 2-(Perfluorobutyl)ethanol with a suitable acetylating agent. This reaction mirrors the classic Fischer esterification but is adapted for fluorinated substrates. The primary reactants are 2-(Perfluorobutyl)ethanol and an acetic acid derivative such as acetic acid, acetic anhydride (B1165640), or acetyl chloride.
When using acetic acid, a strong acid catalyst like sulfuric acid is typically required to drive the equilibrium towards the product. The reaction involves the protonation of the acetic acid, followed by nucleophilic attack from the oxygen of the fluorinated alcohol.
A more efficient laboratory-scale synthesis often employs more reactive derivatives of acetic acid. The reaction of 2-(Perfluorobutyl)ethanol with acetic anhydride is a common approach, often performed in the presence of a base catalyst or pyridine (B92270) to neutralize the acetic acid byproduct. An even more reactive acylating agent is acetyl chloride. Its reaction with 2-(Perfluorobutyl)ethanol is rapid and generally does not require a catalyst, though a base is added to scavenge the hydrochloric acid that is formed. chemicalbook.com A similar synthesis using acryloyl chloride to produce a fluorinated acrylate (B77674) demonstrates the general applicability of this method. chemicalbook.com
Table 1: Common Esterification Reactions for this compound Synthesis
| Acetylating Agent | Catalyst/Conditions | Byproduct | Reactivity |
|---|---|---|---|
| Acetic Acid | Strong Acid (e.g., H₂SO₄), Heat | Water | Moderate |
| Acetic Anhydride | Base Catalyst (e.g., Pyridine) | Acetic Acid | High |
Novel Catalytic Approaches in Perfluorinated Ester Synthesis
Recent advancements in catalysis offer new pathways for the synthesis of fluorinated esters, potentially providing higher yields, milder reaction conditions, and improved selectivity. While specific research on this compound is limited, general progress in transition-metal-catalyzed esterification and fluorination is highly relevant.
Transition metals such as palladium, copper, silver, and ruthenium have been successfully employed in various fluorination and esterification reactions. beilstein-journals.org For instance, silver-catalyzed methods have been developed for the synthesis of α-fluorinated aryl esters, demonstrating the potential of such catalysts to facilitate challenging esterifications involving fluorinated compounds. acs.org Palladium-catalyzed carbonylation of alcohols represents another innovative route for synthesizing acetates. mdpi.com This one-pot strategy could be adapted for fluorinated alcohols, offering a sustainable alternative to traditional methods. mdpi.com
Ruthenium pincer-type complexes have proven to be highly efficient bifunctional catalysts for the hydrogenation of fluorinated esters to alcohols. acs.org While this is the reverse reaction, the principles of metal-ligand cooperation could be applied to develop catalysts for the forward reaction—the esterification of fluorinated alcohols. These catalytic systems often operate under milder conditions than traditional methods and can exhibit high functional group tolerance. beilstein-journals.org
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to reduce environmental impact. researchgate.net This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.comijfmr.com
Key green chemistry strategies applicable to the synthesis of this compound include:
Solvent-Free Reactions: Performing the esterification without a solvent (or using one of the reactants in excess as the solvent) can significantly reduce waste. Mechanochemistry, which uses mechanical force to drive reactions, is an emerging solvent-free technique. researchgate.net
Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds with more environmentally benign alternatives like water, supercritical CO₂, or ionic liquids is a primary goal. tandfonline.comijfmr.com Although the low solubility of highly fluorinated compounds in polar solvents can be a challenge, strategies like using fluorous biphasic systems can overcome this. ijfmr.com
Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification is a cornerstone of green synthesis. mdpi.com Lipases can catalyze the esterification of alcohols under mild conditions, often with high selectivity, and can be immobilized and reused. mdpi.com This approach avoids the need for harsh acid or base catalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. The reaction of 2-(perfluorobutyl)ethanol with acetic anhydride has a higher atom economy than the reaction with acetyl chloride, as the byproduct (acetic acid) is less hazardous than HCl.
A recent study demonstrated a green, low-energy esterification of a perfluorinated carboxylic acid (PFOA) with an alcohol that proceeds at near room temperature with high yield, highlighting the potential for developing more sustainable methods for producing fluorinated esters. acs.org
Derivatization and Functionalization Strategies
Chemical modification of this compound can be targeted at either the perfluoroalkyl chain or the acetate group. These modifications are used to alter the physical and chemical properties of the molecule for specific applications.
Modification of the Fluoroalkyl Chain
Direct chemical modification of the perfluoroalkyl (C4F9) chain is exceptionally difficult due to the high strength and inertness of the carbon-fluorine bond. Therefore, functionalization strategies typically involve synthesizing analogues with different fluoroalkyl chains rather than attempting to modify the existing one.
This is achieved by starting with different perfluoroalkyl ethanols. A general method for preparing a variety of 1H,1H,2H,2H-perfluoroalkanols involves the reaction of a perfluoroalkyl iodide (R_f-I) with an appropriate precursor, followed by hydrolysis. google.com By selecting a different starting perfluoroalkyl iodide (e.g., perfluorohexyl iodide or perfluorooctyl iodide), one can synthesize the corresponding alcohol (e.g., 2-(perfluorohexyl)ethanol or 2-(perfluorooctyl)ethanol). These alcohols can then be esterified with an acetic acid derivative, following the pathways described in section 2.1.1, to yield a range of 2-perfluoroalkylethyl acetates with varying chain lengths.
Table 2: Synthesis of 2-Perfluoroalkylethyl Acetate Analogues
| Starting Fluoroalkyl Iodide | Corresponding Fluoroalcohol | Final Acetate Product |
|---|---|---|
| Perfluorobutyl Iodide | 2-(Perfluorobutyl)ethanol | This compound |
| Perfluorohexyl Iodide | 2-(Perfluorohexyl)ethanol | 2-Perfluorohexylethyl Acetate |
Manipulation of the Acetate Moiety
The acetate ester group in this compound is susceptible to a variety of standard chemical transformations, allowing for the synthesis of a diverse range of derivatives. alfa-chemistry.com
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to its constituent alcohol and acid. Basic hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) would yield 2-(perfluorobutyl)ethanol and sodium acetate.
Transesterification: The reaction of this compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst results in the formation of a new ester and releases ethanol (B145695). This allows for the creation of a library of different perfluorobutylethyl esters.
Reduction: The ester functionality can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride or lithium borohydride (B1222165) can reduce the acetate group, which, after cleavage of the ester bond, would ultimately yield 2-(perfluorobutyl)ethanol. nih.gov Selective hydrogenation using bifunctional ruthenium catalysts has also been shown to effectively reduce fluorinated esters to their corresponding alcohols. acs.org
Amidation: The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heat or catalysis and produces N-substituted perfluorobutylethyl acetamides and ethanol. The conversion can be facilitated by reagents like dimethylaluminium chloride. nih.gov
Reaction Kinetics and Mechanistic Studies in Synthesis
The kinetics of esterification reactions, such as the synthesis of ethyl acetate, are well-documented and provide insights applicable to the synthesis of this compound. The classic Fischer esterification of ethanol and acetic acid is a reversible reaction that typically yields about 65% of the ester at room temperature. wikipedia.org The reaction rate can be significantly increased by using acid catalysts and by removing water, which shifts the equilibrium towards the product side. wikipedia.org
Kinetic studies on the esterification of acetic acid with ethanol using solid acid catalysts, such as ion-exchange resins, have shown that the reaction can follow different models, including pseudo-homogeneous and Eley-Ridel models. ije.irlongdom.org The reaction order can vary depending on the specific catalyst and conditions. For example, with an Al-pillared clay catalyst, the esterification of acetic acid and ethanol was found to be a second-order reaction. longdom.org The rate of reaction is influenced by factors such as catalyst loading, temperature, and the molar ratio of the reactants. longdom.orgdergipark.org.tr
Mechanistic investigations into the synthesis of related perfluoroalkyl compounds have provided valuable information. For instance, the synthesis of perfluoroalkyl-substituted β-lactones has been studied using density functional theory (DFT) computations, which favored a concerted asynchronous [2 + 2]-cycloaddition pathway over a stepwise process. core.ac.uk In other cases, such as the reaction of perfluoroalkyl iodides with alkenes, mechanistic studies suggest the involvement of perfluoroalkyl radicals. researchgate.net For the synthesis of 2-perfluoroalkyl-N-arylpyridinium derivatives, mechanistic studies have helped to understand the formation of intermediates and final products. mdpi.com
The study of reaction kinetics in the synthesis of ethyl acetate has revealed the influence of various parameters on the reaction rate and conversion.
Interactive Data Table: Factors Influencing Ethyl Acetate Synthesis Kinetics
| Parameter | Observation | Source(s) |
| Catalyst | Acid catalysts (e.g., sulfuric acid, solid acid catalysts like ion-exchange resins) accelerate the reaction. | wikipedia.orgije.irlongdom.orgdergipark.org.tr |
| Temperature | Increasing the reaction temperature generally increases the reaction rate and conversion up to the equilibrium limit. | dergipark.org.trresearchgate.net |
| Reactant Molar Ratio | A higher molar ratio of acid to alcohol can favor the forward reaction. | ije.irlongdom.org |
| Water Removal | Removing water as it is formed shifts the equilibrium towards the formation of the ester, increasing the yield. | wikipedia.org |
| Catalyst Loading | The reaction rate can increase with higher catalyst loading. | longdom.orgdergipark.org.tr |
Detailed mechanistic studies often employ advanced techniques to elucidate reaction pathways.
Interactive Data Table: Mechanistic Investigation Techniques
| Technique | Application in Perfluoroalkyl Compound Synthesis | Source(s) |
| Density Functional Theory (DFT) | Used to model reaction pathways and determine the most likely mechanism, such as in the synthesis of perfluoroalkyl-substituted β-lactones. | core.ac.uk |
| Radical Trapping Experiments | Employed to detect the presence of radical intermediates, for instance, in reactions involving perfluoroalkyl iodides. | researchgate.net |
| Kinetic Isotope Effect (KIE) Studies | Can provide insights into the rate-determining step of a reaction. For example, KIE studies were used in the synthesis of perfluoroalkyl-substituted β-lactones. | core.ac.uk |
| Intermediate Isolation and Characterization | Isolating and identifying reaction intermediates helps to piece together the overall reaction mechanism, as demonstrated in the synthesis of 2-perfluoroalkyl-N-arylpyridinium derivatives. | mdpi.com |
Polymer Science and Advanced Materials Applications of 2 Perfluorobutylethyl Acetate
Homopolymerization Studies of 2-Perfluorobutylethyl Acetate (B1210297) Monomers
The synthesis of homopolymers from 2-perfluorobutylethyl acetate monomers is a fundamental step in understanding the potential properties and applications of this fluorinated compound. The process involves the chain-like linking of individual monomer units to form a high-molecular-weight macromolecule, poly(this compound).
The polymerization of vinyl monomers like this compound typically proceeds via a chain-growth mechanism, most commonly free-radical polymerization. uomustansiriyah.edu.iqlibretexts.org This process can be divided into three key stages: initiation, propagation, and termination. uomustansiriyah.edu.iq
Initiation: The process begins with the formation of active species, usually free radicals, from an initiator molecule. Common initiators for such polymerizations are azo compounds, like azobisisobutyronitrile (AIBN), or organic peroxides, which decompose under heat or UV light to generate radicals. uomustansiriyah.edu.iqsigmaaldrich.com This radical then adds across the double bond of a monomer molecule, creating a new, larger radical.
Propagation: The newly formed monomer radical attacks another monomer, continuing the chain growth. This step repeats, rapidly increasing the length of the polymer chain. uomustansiriyah.edu.iq The propagation typically occurs in a head-to-tail fashion to minimize steric hindrance. uomustansiriyah.edu.iq
Termination: The growth of a polymer chain ceases through termination reactions. This can happen by combination, where two growing radical chains join together, or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two separate, stable polymer chains. uomustansiriyah.edu.iqlibretexts.org
To achieve better control over the polymer's molecular weight and obtain a narrow molecular weight distribution (low polydispersity index), controlled radical polymerization (CRP) techniques can be employed. sigmaaldrich.com Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are advanced techniques used for synthesizing well-defined fluorinated polymers. sigmaaldrich.comgoogle.comnih.gov
The specific conditions for polymerization can be tailored to achieve desired polymer characteristics.
Table 1: Typical Conditions for Free-Radical Polymerization of Vinyl Monomers
| Parameter | Description | Common Examples |
|---|---|---|
| Monomer | The starting molecule for polymerization. | This compound |
| Initiator | A compound that starts the polymerization by generating free radicals. | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) ekb.eg |
| Solvent | A medium to dissolve the monomer and initiator. | Ethyl acetate, Butyl acetate, Dimethylformamide (DMF) sigmaaldrich.comgoogle.comresearchgate.net |
| Temperature | Affects the rate of initiator decomposition and polymerization. | Typically 40°C - 80°C, depending on the initiator used. ekb.egresearchgate.net |
| Atmosphere | Reactions are usually conducted under an inert atmosphere to prevent oxygen inhibition. | Nitrogen, Argon ekb.eg |
Once poly(this compound) is synthesized, its chemical structure and physical properties are determined using various analytical techniques.
Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the formation of the polymer by identifying the disappearance of the vinyl C=C bond from the monomer and the presence of characteristic ester and C-F bonds in the polymer structure. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR and ¹⁹F NMR) provides detailed information about the polymer's structure, confirming the successful incorporation of the monomer units. researchgate.netmdpi.com
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is the standard method for measuring the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. nih.govresearchgate.net A lower PDI value generally indicates a more controlled polymerization process.
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of the polymer, most importantly the glass transition temperature (Tg). researchgate.net The Tg is a critical property that defines the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state.
Copolymerization with Diverse Monomers
Copolymerization, the process of polymerizing two or more different types of monomers, is a powerful tool to create materials with tailored properties that combine the characteristics of the individual components. ekb.eg
This compound can be copolymerized with a wide variety of non-fluorinated monomers to impart desirable fluorinated properties onto conventional polymer backbones. Common comonomers include acrylates (e.g., methyl acrylate), methacrylates (e.g., methyl methacrylate), styrene, and vinyl acetate. googleapis.comgoogle.comchemicalbook.comjustia.com
The primary goal of creating these copolymers is often to enhance surface properties. The fluorinated segments have a strong tendency to migrate to the polymer-air interface, creating a low-energy surface that is repellent to both water and oils. researchgate.net This strategy allows for the development of high-performance coatings, adhesives, and films where the bulk properties are provided by the conventional comonomer and the surface properties are dictated by the fluorinated monomer. google.comresearchgate.net
The final microstructure of a copolymer—whether the monomers are arranged in a random, alternating, or blocky fashion—is governed by the monomer reactivity ratios, denoted as r₁ and r₂. ekb.egresearchgate.net These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another of the same unit versus adding the comonomer unit.
The composition of the copolymer can be predicted using the Mayo-Lewis equation. The reactivity ratios themselves are typically determined experimentally by carrying out polymerizations at low conversion with various initial monomer feed ratios and then analyzing the resulting copolymer composition. ekb.eg Linearization methods, such as those developed by Fineman-Ross and Kelen-Tüdös, are commonly used to calculate the ratios from this data. ekb.egresearchgate.netkpi.ua
Table 2: Interpretation of Monomer Reactivity Ratios (r₁ and r₂)
| Condition | Copolymer Type | Description |
|---|---|---|
| r₁ > 1, r₂ > 1 | Blocky | Both monomers prefer to add to themselves, leading to blocks of each monomer. |
| r₁ < 1, r₂ < 1 | Alternating | Each monomer prefers to add the other monomer, leading to an alternating structure. |
| r₁ ≈ 1, r₂ ≈ 1 | Ideal/Random | Monomer addition is random, and the copolymer composition reflects the feed composition. |
| r₁ > 1, r₂ < 1 | Random/Blocky | Monomer 1 is more reactive than Monomer 2; leads to a copolymer with more M1 units. |
| r₁ ≈ 0, r₂ ≈ 0 | Highly Alternating | Neither monomer will add to itself; a strongly alternating structure is formed. |
| r₁ * r₂ = 1 | Ideal Random | The copolymer composition is the same as the monomer feed ratio. |
Application in Surface Science and Coating Technologies
Polymers and copolymers derived from this compound are highly valuable in surface science and the development of advanced coatings. The key to their functionality lies in the low surface energy of the perfluoroalkyl side chains. researchgate.net
When incorporated into a coating formulation, these fluorinated polymer segments spontaneously orient themselves at the surface, away from the bulk material, to minimize the interfacial energy. researchgate.net This creates a surface rich in perfluoroalkyl groups, specifically the terminal -CF₃ group, which has one of the lowest known surface energies. researchgate.net
This low surface energy manifests as high repellency to both water (hydrophobicity) and oils (oleophobicity). The performance is often quantified by measuring the contact angle of a liquid droplet on the surface. A higher contact angle indicates greater repellency. Surfaces coated with fluorinated polymers can achieve very high water contact angles, often exceeding 115°, which is a hallmark of a highly water-repellent surface. epo.org When combined with microscopic surface roughness, this can lead to superhydrophobicity.
These properties are exploited in a variety of applications, including:
Self-cleaning and anti-fouling coatings for architectural and marine use.
Water and stain-repellent treatments for textiles and porous substrates.
Protective films with enhanced chemical resistance.
Additives in sealants and adhesives to modify surface properties. googleapis.com
Table 3: Representative Contact Angles on Polymer Surfaces
| Polymer/Surface Type | Water Contact Angle (Approximate) | Key Characteristic |
|---|---|---|
| Polyethylene | ~94° | Hydrophobic |
| Polytetrafluoroethylene (PTFE) | ~110° | Highly Hydrophobic & Oleophobic |
| Fluorinated Acrylic Polymer Coating | >115° epo.org | Highly Water-Repellent |
| Smooth Silicone | ~100° | Hydrophobic |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Azobisisobutyronitrile (AIBN) |
| Benzoyl Peroxide (BPO) |
| Ethyl acetate |
| Butyl acetate |
| Dimethylformamide (DMF) |
| Methyl acrylate (B77674) |
| Methyl methacrylate |
| Styrene |
| Vinyl acetate |
| Polytetrafluoroethylene (PTFE) |
| Polyethylene |
Modification of Substrate Surfaces for Enhanced Functionality
The functionalization of substrate surfaces is a critical area in materials science, aiming to alter the surface properties of a material without changing its bulk characteristics. This compound serves as a potent surface modifier, primarily when incorporated into acrylic resin systems. chemicalbook.comlookchem.com When this monomer is copolymerized with other non-fluorinated monomers, the resulting polymer exhibits a strong tendency for surface segregation. The fluorinated side chains, due to their low surface energy and immiscibility with the hydrocarbon polymer backbone, preferentially migrate to the polymer-air interface. researchgate.net
This migration creates a nanoscopically thin, fluorinated surface layer that dramatically alters the substrate's interaction with its environment. This principle is harnessed to enhance the functionality of various materials. For instance, modifying a polymer surface with this compound can significantly reduce its coefficient of friction, improve chemical resistance, and alter its wetting behavior. researchgate.net
The process of surface modification can be achieved through various polymerization techniques, including solution, bulk, and emulsion polymerization. researchgate.net In emulsion polymerization, for example, copolymers of this compound can be synthesized to form latexes. When these latexes are applied to a substrate and dried, the fluorinated segments self-assemble at the surface, creating the desired functional film. The effectiveness of this surface modification is often analyzed using advanced surface characterization techniques, such as X-ray Photoelectron Spectroscopy (XPS), which can confirm the enrichment of fluorine at the outermost surface layer. researchgate.net
Table 1: Techniques for Polymer Synthesis and Surface Characterization
| Category | Technique | Purpose |
|---|---|---|
| Polymer Synthesis | Emulsion Polymerization | To create aqueous dispersions (latexes) of copolymers containing this compound. |
| Solution Copolymerization | To synthesize copolymers in an organic solvent, allowing for homogeneous reaction conditions. researchgate.net | |
| Free Radical Polymerization | A common method to initiate the polymerization of acrylic monomers. researchgate.net | |
| Surface Analysis | X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the material's surface and confirm fluorine enrichment. researchgate.net |
Development of Repellent Coatings
A primary application of this compound is in the formulation of repellent coatings. The presence of the perfluorobutyl (-C4F9) group is instrumental in creating surfaces with very low energy, which in turn leads to high water and oil repellency. chemicalbook.comlookchem.com When a liquid droplet comes into contact with such a surface, it beads up, forming a high contact angle and minimizing its contact area with the solid. This property is often referred to as superhydrophobicity or superoleophobicity, depending on the liquid being repelled.
Copolymers containing 2-perfluorobutylethyl acrylate are synthesized and incorporated into coating formulations. researchgate.net These formulations can be applied to a wide range of substrates, including textiles, metals, glass, and plastics, to render them water-repellent, stain-resistant, and easy to clean. Research has shown that even a small amount of a fluorinated acrylate monomer can significantly decrease the surface free energy of a copolymer film. researchgate.net
The industry has been moving towards shorter-chain fluorinated compounds, such as those derived from this compound, due to environmental and health concerns associated with the bioaccumulation of longer-chain perfluoroalkyl substances (PFAS) (those with eight or more carbons). chemicalbook.comgoogle.com Studies have demonstrated that polymers with short perfluorobutyl side chains can still provide excellent repellency, offering a more sustainable alternative. For example, research into various poly{2-(perfluorobutyl)ethyl acrylate} films has provided insight into how molecular structure affects wetting behavior, confirming the efficacy of these short-chain variants. chemicalbook.com
Table 2: Research Findings on Fluorinated Acrylate Coatings
| Monomer Component | Key Finding | Significance | Reference |
|---|---|---|---|
| 2-Perfluorobutylethyl acrylate | Used as a surface modifier to impart high water and oil repellency. | Provides low surface energy for repellent coatings. | chemicalbook.comlookchem.com |
| Copolymers with Ethyl Acrylate | Substitution with 2-perfluorobutylethyl acrylate significantly impacts rheological properties and surface characteristics. | Demonstrates the effectiveness of incorporating fluorinated monomers to achieve desired properties. | researchgate.net |
Integration into Specialized Polymeric Materials
Beyond surface coatings, this compound and its derivatives are being explored for integration into the bulk of specialized polymeric materials, tailoring their intrinsic properties for advanced applications.
Polymers for Separation Technologies
Polymeric membranes are a cornerstone of modern separation technologies, used in processes like gas separation and water treatment. mdpi.com The performance of these membranes is dictated by the chemistry of the polymer, which controls permeability and selectivity. While materials like cellulose (B213188) acetate and polyamides are common, there is continuous research into new polymers with enhanced performance. nih.gov
The incorporation of fluorine into membrane polymers can be advantageous. Fluoropolymers often exhibit good chemical and thermal stability. The unique properties of this compound—hydrophobicity and oleophobicity—make its copolymers potential candidates for separation applications such as pervaporation or oil-water separation. For gas separation, the introduction of bulky fluorinated side chains can alter the fractional free volume (FFV) of the polymer matrix, which in turn influences gas diffusion rates. energy.gov For instance, in CO2/CH4 separation, a key challenge is overcoming plasticization, where the membrane swells in the presence of high CO2 concentrations, losing its selectivity. The chemical stability and rigid nature of fluorinated segments could potentially mitigate this effect. While direct studies on this compound for these specific applications are emerging, research on similar fluorinated acrylate polymers provides a strong rationale for their potential utility in creating next-generation separation membranes. google.comchemrxiv.org
Materials for Energy Conversion Systems
In the field of energy conversion, particularly in polymer electrolyte membrane (PEM) fuel cells, materials with high chemical stability and specific ion conductivity are required. researchgate.net The benchmark material in this area is Nafion, a perfluorinated sulfonic acid polymer, prized for its excellent durability and proton conductivity. researchgate.net This has spurred research into other fluorinated polymer systems for use in energy devices.
Acrylate-based polymers have been considered for electrolyte membranes. nih.gov However, a significant challenge is the potential instability of the ester linkage in the acrylate group under the harsh acidic or alkaline operating conditions of a fuel cell, which can lead to degradation of the polymer backbone. mdpi.com Despite this, research continues into developing novel copolymer structures that might overcome this limitation. For instance, an acrylate polymer could be copolymerized with more stable monomers, or this compound could be incorporated into a polymer backbone designed to protect the ester group. The fluorinated side chains could contribute to creating distinct hydrophilic-hydrophobic phase-separated domains within the membrane, a morphology known to facilitate efficient ion transport. mdpi.com While significant hurdles remain, the unique electrochemical properties of fluorinated compounds ensure that monomers like this compound will continue to be investigated as components in advanced materials for energy systems.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Perfluorobutylethyl acrylate |
| Ethyl Acrylate |
| Methacrylic Acid |
| Nafion |
| Cellulose Acetate |
Environmental Behavior and Degradation Pathways of 2 Perfluorobutylethyl Acetate
Environmental Partitioning and Transport Mechanisms
The environmental distribution of 2-perfluorobutylethyl acetate (B1210297) is determined by its partitioning between different environmental compartments, such as air, water, soil, and biota. Its potential for long-range transport is also a key aspect of its environmental behavior.
Due to the lack of direct experimental data for 2-perfluorobutylethyl acetate, the partitioning behavior of its hydrolysis product, 4:2 FTOH, can be used as a proxy.
Table 2: Environmental Partitioning Coefficients for 4:2 Fluorotelomer Alcohol (4:2 FTOH)
| Partition Coefficient | Value | Significance | Reference(s) |
| Log Kow (Octanol-Water) | Not available, but ClogP estimates have been shown to be inaccurate for fluorotelomer alcohols. | Indicates the tendency of a chemical to partition between an organic phase (octanol) and water. Higher values suggest greater hydrophobicity. | ethz.ch |
| Log Kaw (Air-Water) | -1.45 to -1.32 at 25 °C | Represents the partitioning between air and water. Lower negative values indicate higher volatility. | acs.org |
| Log KOA (Octanol-Air) | 4.5 at 25 °C | Describes the partitioning between an organic phase and air. It is important for assessing bioaccumulation in air-breathing organisms. | researchgate.netacs.org |
The relatively high volatility of 4:2 FTOH, as indicated by its Log Kaw, suggests that this compound and its primary degradation product can be transported in the atmosphere. acs.org Atmospheric transport is a significant pathway for the global distribution of fluorotelomer compounds, leading to their presence in remote regions far from their sources of emission. researchgate.net Once in the atmosphere, they can undergo long-range transport and subsequently be deposited to terrestrial and aquatic environments, where further degradation to PFCAs can occur. researchgate.net The partitioning behavior of these compounds is complex, with the fluorinated portion being hydrophobic and lipophobic, while the functional group influences its interaction with different environmental media. mst.dk
Sorption and Desorption Dynamics in Soils and Sediments
Research on FTOHs has demonstrated that soil organic carbon is a primary factor influencing their sorption. The length of the perfluorinated carbon chain is also a dominant structural feature controlling this process, with each additional CF2 moiety generally increasing the organic carbon-normalized sorption coefficient (Koc). Given its structure, this compound is expected to exhibit moderate sorption to soils and sediments, particularly those with higher organic matter content. The ester group may also influence its interaction with soil particles.
Desorption processes will determine the long-term availability and potential for leaching of this compound into groundwater. For many organic compounds, desorption can be a slow and hysteretic process, meaning that the compound is more strongly retained by the soil than predicted by sorption data alone. This can result in the long-term retention of the compound in the soil matrix, acting as a persistent source of contamination.
Table 1: Estimated Physicochemical Properties and Sorption Behavior of this compound and Related Compounds Data for this compound is estimated based on structurally similar compounds.
| Compound | Log Koc (L/kg) | Primary Sorption Matrix | Notes |
|---|---|---|---|
| This compound (Estimated) | 2.5 - 3.5 | Soil Organic Carbon | Moderate sorption potential, influenced by the perfluorobutyl chain and ester group. |
| 4:2 Fluorotelomer Alcohol | 2.3 - 2.8 | Soil Organic Carbon | Shorter perfluorinated chain leads to lower sorption compared to longer-chain analogues. |
| 6:2 Fluorotelomer Alcohol | 3.0 - 3.5 | Soil Organic Carbon | Increased sorption with longer perfluorinated chain. |
Volatilization and Atmospheric Transport Considerations
The potential for this compound to volatilize from soil or water surfaces and undergo atmospheric transport is a key aspect of its environmental distribution. This is largely determined by its vapor pressure and Henry's Law constant. While a specific Henry's Law constant for this compound is not available, data for related fluorotelomer compounds can offer an indication of its likely behavior.
Studies on fluorotelomer acrylates, which share structural similarities, suggest that these compounds can be sufficiently volatile to partition into the atmosphere. The atmospheric lifetime of these compounds is then determined by their reactivity with atmospheric oxidants, primarily the hydroxyl radical (OH). Theoretical calculations for 4:2 fluorotelomer acrylate (B77674) (a compound with a similar perfluorinated chain length) suggest an atmospheric lifetime of approximately 23.3 hours, indicating its potential for degradation and transport in the atmosphere. It is plausible that this compound has a comparable atmospheric lifetime.
Once in the atmosphere, these compounds can be transported over long distances before being deposited back to terrestrial or aquatic environments through wet or dry deposition, contributing to their widespread distribution.
Table 2: Estimated Volatility and Atmospheric Fate of this compound and a Related Compound Data for this compound is estimated based on structurally similar compounds.
| Compound | Estimated Henry's Law Constant (atm·m³/mol) | Estimated Atmospheric Lifetime | Primary Atmospheric Removal Process |
|---|---|---|---|
| This compound (Estimated) | 10⁻⁴ - 10⁻⁵ | ~20-30 hours | Reaction with OH radicals |
| 4:2 Fluorotelomer Acrylate | - | 23.3 hours | Reaction with OH radicals |
Formation of Environmental Transformation Products
In the environment, this compound is expected to undergo transformation through both biotic and abiotic processes, leading to the formation of various degradation products. The primary degradation pathway is anticipated to be the hydrolysis of the ester linkage, a common reaction for esters in the environment.
This initial hydrolysis step would yield 4:2 fluorotelomer alcohol (4:2 FTOH) and acetic acid. Following its formation, 4:2 FTOH is known to undergo further microbial degradation in soil and other environmental matrices. The degradation of FTOHs has been extensively studied and is known to proceed through a series of oxidation steps, ultimately leading to the formation of perfluoroalkyl carboxylic acids (PFCAs).
The biotransformation of 4:2 FTOH can lead to the formation of several intermediate products, including 4:2 fluorotelomer aldehyde and 4:2 fluorotelomer carboxylic acid, before ultimately forming perfluorobutanoic acid (PFBA) and, to a lesser extent, perfluoropropanoic acid (PFPrA). The specific microbial communities present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic) will influence the rate and pathway of these transformations.
Atmospheric degradation of volatilized this compound, initiated by reaction with OH radicals, is also expected to contribute to the formation of PFCAs. The oxidation of the ethyl acetate portion of the molecule, following or preceding the degradation of the fluorinated tail, will lead to smaller, more oxidized products.
Table 3: Potential Environmental Transformation Products of this compound
| Parent Compound | Initial Transformation Product | Subsequent Transformation Products | Environmental Compartment |
|---|---|---|---|
| This compound | 4:2 Fluorotelomer Alcohol | 4:2 Fluorotelomer Aldehyde, 4:2 Fluorotelomer Carboxylic Acid, Perfluorobutanoic Acid (PFBA) | Soil, Sediment, Water |
| This compound | Fluorotelomer Glyoxylate (in atmosphere) | Perfluorobutanoic Acid (PFBA) | Atmosphere |
Advanced Analytical Methodologies for 2 Perfluorobutylethyl Acetate Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of fluorinated compounds, enabling the separation of the target analyte from complex matrices and subsequent quantification. Both gas and liquid chromatography offer distinct advantages for the analysis of 2-Perfluorobutylethyl acetate (B1210297).
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Perfluorobutylethyl acetate. The choice of detector is critical for achieving the required sensitivity and selectivity for fluorinated molecules. ysi.comresearchgate.net
Several detectors are suitable for the analysis of fluorinated compounds:
Mass Spectrometry (MS): When coupled with GC, MS provides high sensitivity and structural information, making it the most powerful detector for confirmation and quantification. Electron ionization (EI) can sometimes lead to extensive fragmentation where the molecular ion is not observed; however, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be employed to preserve the molecular ion, aiding in molecular weight determination. jeol.com Pyrolysis-GC-MS is a particularly useful method for identifying non-extractable fluorinated compounds and has been successfully used to distinguish different types of fluorinated polymers by analyzing their degradation products. rsc.orgresearchgate.netresearchgate.net
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as those containing halogens. The perfluorobutyl group in this compound makes it an excellent candidate for sensitive detection by ECD.
Flame Ionization Detector (FID): While a universal detector for organic compounds, the FID's response to highly fluorinated compounds can be suppressed. However, it can be used for quantification, especially when reference standards are available. nih.govacs.org
Atomic Emission Detector (AED): This detector can be tuned to specific elements, providing excellent selectivity for fluorine, and can be used to confirm the presence of fluorinated compounds in complex samples. nih.gov
Table 1: Suitability of GC Detectors for this compound Analysis
| Detector | Principle | Selectivity for Fluorinated Compounds | Sensitivity | Application Notes |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes. | High (with selected ion monitoring) | Very High | Provides structural confirmation and is ideal for identifying unknowns and degradation products. jeol.comnih.gov |
| Electron Capture (ECD) | Detects compounds that capture thermal electrons. | High (for electronegative groups) | Very High | Highly sensitive to the perfluoroalkyl chain, making it suitable for trace analysis. researchgate.net |
| Flame Ionization (FID) | Detects ions formed during combustion in a hydrogen flame. | Low (Universal) | Moderate | Response can be lower for fluorinated compounds; requires careful calibration. nih.gov |
| Atomic Emission (AED) | Measures atomic emission lines from analytes in a plasma. | Very High (element-specific) | High | Can selectively detect fluorine, providing unambiguous evidence of a fluorinated analyte. nih.gov |
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the analysis of a broad range of PFAS, including those that are not amenable to GC due to low volatility or thermal instability. spectroscopyonline.com For a compound like this compound, which possesses both a polar acetate group and a nonpolar fluorinated chain, reversed-phase HPLC is the method of choice.
The development of fluorinated stationary phases has provided an alternative and complementary separation mechanism to traditional C8 and C18 columns. chromatographyonline.com These phases can offer different elution orders and enhanced selectivity for separating fluorinated compounds from complex mixtures. chromatographyonline.com Given the compound's structure, ion-exchange chromatography could also be relevant for separating potential ionic degradation products. nih.gov
Table 2: Typical Liquid Chromatography Parameters for Fluoro-ester Analysis
| Parameter | Description | Typical Conditions |
|---|---|---|
| Column | Stationary phase for separation. | C18, C8, or specialized fluorinated phases (e.g., pentafluorophenyl). chromatographyonline.com |
| Mobile Phase | Solvent system to elute the analyte. | Gradient of acetonitrile (B52724) or methanol (B129727) with water, often containing a modifier like ammonium (B1175870) acetate. sigmaaldrich.com |
| Injection Volume | Amount of sample introduced. | 5 - 20 µL. nih.gov |
| Flow Rate | Speed of mobile phase through the column. | 0.2 - 0.5 mL/min. |
| Detector | Device for analyte detection. | Tandem Mass Spectrometry (MS/MS) is preferred for its high sensitivity and selectivity. spectroscopyonline.comnih.gov |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound and for identifying its potential transformation products.
NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative, in addition to standard ¹H and ¹³C NMR. nih.govresearchgate.net
The characterization of this compound would involve:
¹H NMR: Would show signals for the ethyl group (-O-CH₂-CH₂-) and the acetate methyl group (-C(O)CH₃). The chemical shifts and coupling patterns (e.g., a triplet for the terminal CH₃ and a quartet for the adjacent CH₂ of the ethyl linker, coupled to each other) would confirm this part of the structure. libretexts.orgazom.comresearchgate.net
¹³C NMR: Would provide signals for each unique carbon atom, including the carbonyl carbon of the acetate, the carbons of the ethyl group, and the carbons of the perfluorobutyl chain. The signals for the fluorinated carbons would exhibit significant splitting due to strong ¹³C-¹⁹F coupling. jeolusa.comjeol.com
¹⁹F NMR: This is crucial for confirming the structure of the perfluorobutyl chain (-CF₂-CF₂-CF₂-CF₃). It would show distinct signals for each chemically non-equivalent fluorine environment. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion. jeolusa.comjeol.comjeolusa.com The coupling between adjacent fluorinated groups (JFF) would provide connectivity information.
Table 3: Predicted NMR Characteristics for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
|---|---|---|---|---|
| ¹H | -C(O)CH₃ | ~2.1 | Singlet | N/A |
| ¹H | -O-CH₂- | ~4.3 | Triplet | JHH with adjacent -CH₂- |
| ¹H | -CH₂-CF₂- | ~2.5 | Triplet of Triplets | JHH with -O-CH₂- and JHF with -CF₂- |
| ¹⁹F | -CF₂-CH₂- | ~ -125 | Triplet | JFH with -CH₂- |
| ¹⁹F | -CF₂-CF₂-CH₂- | ~ -120 | Multiplet | JFF with adjacent -CF₂- groups |
| ¹⁹F | -CF₂-CF₃ | ~ -126 | Multiplet | JFF with adjacent -CF₂- and -CF₃ |
| ¹⁹F | -CF₃ | ~ -81 | Triplet | JFF with adjacent -CF₂- |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. youtube.com For this compound, these methods would confirm the presence of the ester and the highly fluorinated alkyl chain.
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group would be prominent. The C-O stretching vibrations of the ester linkage would also be observable. The most characteristic feature would be a series of very strong absorption bands in the fingerprint region associated with C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable, C-F bonds can also give rise to Raman signals. nih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H (in ethyl and methyl) | Stretching | 2850 - 3000 | Medium |
| C=O (ester) | Stretching | 1735 - 1750 | Strong |
| C-O (ester) | Stretching | 1000 - 1300 | Strong |
| C-F (perfluorobutyl) | Stretching | 1100 - 1400 | Very Strong |
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and is the primary tool for analyzing its degradation products. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. nih.govnih.gov
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation would likely involve the neutral loss of acetic acid or the cleavage of the C-C bonds within the fluoroalkyl chain. Analysis of environmental or biological samples for degradation products would rely heavily on identifying these characteristic fragments and neutral losses. mdpi.com
Table 5: Expected Mass Spectrometry Fragments for this compound (Molecular Weight: 346.06 g/mol)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |
|---|---|---|
| 346 | [C₈H₇F₉O₂]⁺ | Molecular Ion (M⁺) |
| 287 | [C₆H₄F₉]⁺ | Loss of Acetoxy group (-OCOCH₃) |
| 227 | [C₄F₉]⁺ | Perfluorobutyl cation |
| 119 | [C₂F₅]⁺ | Fragmentation of the perfluorobutyl chain |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex samples containing this compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited technique for the analysis of this volatile compound.
In a typical GC-MS setup for this compound, the sample is first introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification and quantification.
For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. In this configuration, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to lower detection limits.
While less common for highly volatile PFAS like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be adapted for its analysis. This would typically involve optimizing the mobile phase composition and ionization source parameters to achieve efficient ionization of the analyte. Electrospray ionization (ESI) in negative mode is commonly used for many PFAS compounds.
Table 1: Exemplary Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of Fluorotelomer Acetates
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | DB-624 or similar mid-polarity column |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Development of High-Sensitivity Detection Methods for Environmental Trace Levels
The ubiquitous presence of PFAS in the environment at low concentrations demands analytical methods with exceptionally low detection limits. The development of high-sensitivity methods for this compound at environmental trace levels hinges on two key areas: efficient sample preparation and the use of highly sensitive analytical instrumentation.
Sample Preparation Techniques:
To achieve the necessary concentration of this compound from environmental samples, various extraction and pre-concentration techniques are employed.
Solid-Phase Microextraction (SPME): For aqueous samples, headspace SPME is a powerful technique for extracting volatile compounds like this compound. shimadzu.com In this method, a coated fiber is exposed to the headspace above the water sample, where volatile analytes partition onto the fiber. The fiber is then thermally desorbed in the GC inlet for analysis. This technique is advantageous as it is solvent-free and can be easily automated. shimadzu.com
Solid-Phase Extraction (SPE): This is a widely used technique for extracting PFAS from water samples. shimadzu.com The water sample is passed through a sorbent cartridge that retains the analytes of interest. The analytes are then eluted with a small volume of solvent, effectively concentrating them. The choice of sorbent material is critical for achieving good recovery of the target compound.
Thermal Desorption: For air samples, thermal desorption of sorbent tubes is a common approach. Air is drawn through a tube packed with a sorbent material that traps volatile organic compounds. The tube is then heated in a thermal desorber, and the released analytes are transferred to the GC-MS for analysis. nih.gov
High-Sensitivity Instrumentation:
The use of tandem mass spectrometry (GC-MS/MS or LC-MS/MS) operating in MRM mode is crucial for achieving high sensitivity. By monitoring specific precursor-to-product ion transitions, chemical noise from the sample matrix is significantly reduced, allowing for the detection of analytes at very low concentrations. High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC-HRMS) is another powerful tool that provides high mass accuracy, enabling confident identification of target compounds even in complex matrices.
The combination of these advanced sample preparation techniques and high-sensitivity mass spectrometric detection allows for the reliable quantification of this compound at parts-per-trillion (ppt) or even lower levels in various environmental media.
Table 2: Typical Detection Limits for Volatile PFAS in Environmental Samples
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| HS-SPME-GC-MS/MS | Water | 0.5 - 2 ng/L | 1.5 - 6 ng/L |
| TD-GC-MS/MS | Air | 1 - 10 pg/m³ | 3 - 30 pg/m³ |
Theoretical and Computational Studies of 2 Perfluorobutylethyl Acetate
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties that govern the reactivity of molecules like 2-Perfluorobutylethyl acetate (B1210297). nih.gov These methods can provide detailed information on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.
The molecular structure of 2-Perfluorobutylethyl acetate is characterized by a perfluorobutyl chain (-C4F9), an ethyl linker (-CH2CH2-), and an acetate group (-OC(O)CH3). The perfluorobutyl chain is expected to adopt a helical conformation due to the steric repulsion between the fluorine atoms, a common feature in perfluoroalkanes. researchgate.net Quantum chemical calculations would likely predict C-C-C bond angles within the fluorinated chain to be slightly larger than the ideal tetrahedral angle to accommodate the bulky fluorine atoms.
The reactivity of this compound can be assessed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For an ester like this, the HOMO is likely to be localized around the oxygen atoms of the acetate group, while the LUMO may be distributed over the carbonyl group and the perfluorinated chain. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a larger gap suggests greater stability. tandfonline.com
Table 1: Predicted Molecular Properties of this compound from Analogous Quantum Chemical Studies
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Conformation of -C4F9 chain | Helical | Studies on perfluoroalkanes researchgate.net |
| C-F Bond Length | ~1.35 Å | General values for fluoroalkanes |
| C-C Bond Length (in -C4F9) | ~1.54 Å | General values for fluoroalkanes |
| Partial Charge on F atoms | Highly Negative | High electronegativity of fluorine |
| HOMO Localization | Oxygen atoms of the acetate group | Typical for esters |
Molecular Dynamics Simulations of Polymer Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its behavior within polymer systems, which is relevant to its potential applications in coatings, lubricants, and other materials.
In a polymer matrix, the interactions between this compound and the polymer chains would be governed by a combination of forces, including van der Waals interactions and electrostatic interactions. nih.govacs.org The highly fluorinated tail is oleophobic and hydrophobic, leading to a tendency for these chains to self-associate and phase-separate from hydrocarbon-based polymer chains. This behavior is a well-known characteristic of perfluoroalkyl substances. nih.gov
MD simulations could be employed to model the distribution and orientation of this compound molecules within a polymer bulk or at a polymer-air or polymer-water interface. It would be expected that the fluorinated tails would preferentially orient themselves away from polar or hydrocarbon environments. In a polymer blend, this could lead to the migration of the fluorinated ester to the surface, a phenomenon that is exploited to modify surface properties such as wettability and friction.
The ester group of this compound introduces a more polar region in the molecule, which can engage in dipole-dipole interactions with polar segments of a polymer. MD simulations could help to understand the balance between the segregating tendency of the fluorinated chain and the potential for the ester group to anchor the molecule within more polar domains of a polymer system. These simulations can also provide information on the dynamics of the molecule, such as its diffusion coefficient within the polymer, which is crucial for understanding its long-term stability and performance in a material.
Computational Modeling of Environmental Fate Processes
The environmental fate of PFAS is a subject of intense research, and computational models are increasingly used to predict their transport, partitioning, and persistence in the environment. nih.govepa.gov For this compound, such models can estimate its distribution between different environmental compartments, including air, water, soil, and sediment.
Key parameters in environmental fate modeling are the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc), which describe the partitioning of a chemical between water and organic phases. nih.govmdpi.com Due to its fluorinated chain, this compound is expected to be hydrophobic, suggesting a tendency to partition into organic matter in soil and sediment. However, the ester group adds some polarity, which may influence its partitioning behavior compared to purely perfluorinated alkanes.
Computational models can also predict the potential for long-range transport of this compound. Its volatility, which can be estimated from its molecular structure, will determine its partitioning into the atmosphere. Once in the atmosphere, it can be transported over long distances before being redeposited.
Furthermore, computational models can be used to predict the potential for degradation of this compound. The C-F bond is extremely strong, making the perfluorobutyl chain highly resistant to both biotic and abiotic degradation. researchgate.net The ester linkage, however, is susceptible to hydrolysis, which would break the molecule down into 2-perfluorobutylethanol and acetic acid. The rate of this hydrolysis can be estimated using computational methods, providing an indication of the persistence of the parent molecule in the environment. The resulting 2-perfluorobutylethanol would then be subject to further environmental fate processes.
Structure-Property Relationship Prediction using Chemoinformatics
Quantitative Structure-Property Relationship (QSPR) models are chemoinformatic tools that relate the chemical structure of a molecule to its physicochemical properties. nih.govmdpi.com These models are developed by establishing a statistical relationship between a set of molecular descriptors and an experimentally determined property for a series of compounds. Once a robust QSPR model is established, it can be used to predict the properties of new or untested compounds like this compound.
A variety of molecular descriptors can be calculated from the 2D or 3D structure of this compound. These can include topological indices, constitutional descriptors (e.g., molecular weight), geometric descriptors, and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).
QSPR models have been successfully developed for predicting various properties of fluorinated compounds, including boiling point, vapor pressure, and water solubility. acs.org For this compound, a QSPR model could be used to estimate its fluorophilicity, which is a measure of its affinity for a fluorous phase. researchgate.net This property is important for its application in fluorous chemistry and for understanding its partitioning behavior.
Furthermore, QSPR models are valuable for predicting environmental parameters such as the organic carbon normalized sorption coefficient (Koc). nih.govmdpi.com By inputting the calculated molecular descriptors of this compound into a relevant QSPR model, a prediction of its Koc value can be obtained, which is essential for environmental risk assessment. The accuracy of these predictions depends on the quality of the QSPR model and its applicability to the chemical class of interest.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-perfluorobutylethanol |
Emerging Research Frontiers and Future Directions for 2 Perfluorobutylethyl Acetate Research
Sustainable Chemistry and Circular Economy Approaches
The principles of sustainable chemistry and the circular economy are increasingly guiding the development of new chemical products and processes. For 2-perfluorobutylethyl acetate (B1210297), future research in this area could focus on several key aspects:
Green Synthesis Routes: Traditional methods for synthesizing fluorinated compounds can involve harsh reagents and significant energy consumption. Future research could explore enzymatic synthesis or the use of biocatalysts, which have shown promise for producing esters like 2-phenethyl acetate in aqueous media, potentially offering a more environmentally benign pathway to 2-perfluorobutylethyl acetate. nih.gov The development of catalytic asymmetric synthesis methods, possibly employing photoredox chemistry, could also lead to more efficient and sustainable production processes for fluoroalkyl-containing compounds. nih.gov
Designing for Degradability: A significant challenge with many fluorinated compounds is their persistence in the environment. Future research could focus on modifying the structure of this compound to incorporate biodegradable linkages, such as acetal (B89532) or ester groups, which have been shown to facilitate the chemical recycling of biobased polyesters. rsc.org This approach would aim to maintain the desirable properties of the fluorinated moiety while enabling the compound to break down into benign substances at the end of its life cycle.
Fluorine Recycling: The recovery and reuse of fluorine from fluorochemical waste streams is a critical aspect of a circular economy. Research into the chemical recycling of fluoropolymers, which involves breaking them down to recover fluorine, is an active area. k-online.com Similar strategies could be developed for smaller molecules like this compound, potentially through catalytic processes that selectively cleave the carbon-fluorine bonds.
| Research Focus | Potential Approach | Desired Outcome |
| Green Synthesis | Enzymatic catalysis, photoredox chemistry | Reduced energy consumption, minimized hazardous waste |
| Design for Degradability | Incorporation of biodegradable linkages (e.g., acetals) | Reduced environmental persistence |
| Fluorine Recycling | Catalytic C-F bond cleavage | Recovery and reuse of fluorine, minimizing waste |
Integration with Nanomaterial Science
The unique properties of fluorinated compounds make them attractive for modifying the surfaces of nanomaterials to create advanced composites with tailored functionalities. Future research on this compound in this domain could explore:
Surface Modification of Nanoparticles: Fluoroalkyl-functionalized nanoparticles exhibit properties such as hydrophobicity and oleophobicity. nih.gov this compound could be investigated as a surface modifying agent for nanoparticles like silica, titania, or gold, potentially leading to applications in self-cleaning coatings, anti-fouling surfaces, and advanced sensors. researchgate.net
Functionalized Graphene and Carbon Nanotubes: The functionalization of graphene and carbon nanotubes with perfluoroalkyl groups has been shown to enhance the performance of these materials in applications such as energetic materials. nih.gov Research could explore the use of this compound to modify these carbon nanomaterials, potentially leading to new developments in electronics, energy storage, and composite materials.
Fluorinated Nanocomposites for Biomedical Applications: Fluorinated polymers are used in various biomedical applications. nih.gov By integrating this compound into nanocomposites, it may be possible to develop new materials for drug delivery, medical imaging, and tissue engineering, leveraging the biocompatibility and unique surface properties conferred by the fluoroalkyl groups.
| Nanomaterial | Potential Modification with this compound | Potential Application |
| Silica Nanoparticles | Surface functionalization | Superhydrophobic coatings |
| Graphene Oxide | Covalent or non-covalent functionalization | Enhanced thermal and chemical resistance in composites |
| Gold Nanoparticles | Ligand exchange | Targeted drug delivery, advanced sensors |
Exploration of Novel Polymer Architectures
The incorporation of fluorinated monomers into polymers can impart a range of desirable properties, including thermal stability, chemical resistance, and low surface energy. acs.org Future research could investigate the use of this compound or its derivatives as building blocks for novel polymer architectures:
Controlled Radical Polymerization: Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization allow for the synthesis of well-defined polymers with controlled molecular weights and complex architectures. acs.orgresearchgate.net These methods could be employed to incorporate this compound into block, graft, and star copolymers, leading to materials with precisely tailored properties. researchgate.net
Amphiphilic Block Copolymers: The combination of a hydrophobic fluorinated block and a hydrophilic block can lead to the formation of self-assembling structures in solution, such as micelles and vesicles. rsc.org Investigating the synthesis of such block copolymers using a derivative of this compound could open up applications in areas like encapsulation, drug delivery, and nanotechnology.
High-Performance Coatings and Membranes: Fluorinated polymers are known for their use as protective coatings. mdpi.com By incorporating this compound into novel polymer backbones, it may be possible to develop next-generation coatings with enhanced durability, weather resistance, and anti-graffiti properties. Similarly, such polymers could be explored for the fabrication of advanced membranes for separations and filtration.
| Polymer Architecture | Synthesis Technique | Potential Properties and Applications |
| Block Copolymers | ATRP, RAFT | Self-assembly, drug delivery, thermoplastic elastomers |
| Graft Copolymers | "Grafting-from" or "grafting-to" methods | Surface modification, compatibilizers, fuel cell membranes |
| Star Polymers | Core-first or arm-first approaches | Rheology modifiers, nanocarriers |
Advanced Environmental Remediation Strategies
The persistence of some fluorinated compounds in the environment has led to a growing need for effective remediation technologies. As a short-chain per- and polyfluoroalkyl substance (PFAS), this compound could become a focus of environmental remediation research. While short-chain PFAS are generally more mobile and less bioaccumulative than their long-chain counterparts, their high water solubility presents unique challenges for removal. waterandwastewater.comnih.govresearchgate.net
Future research could focus on developing and optimizing the following strategies for compounds like this compound:
Adsorption Technologies: While granular activated carbon (GAC) is a common method for PFAS removal, it is often less effective for short-chain compounds. rsc.orgrsc.org Research into novel adsorbents, such as ion exchange resins, carbonaceous materials, and engineered polymers with a higher affinity for short-chain PFAS, will be crucial. rsc.orgrsc.orgrsc.org
Advanced Oxidation Processes (AOPs): AOPs, including ozonation and photocatalysis, are being investigated for their potential to degrade PFAS. mdpi.com However, the carbon-fluorine bond is highly stable, making degradation difficult. Future work could focus on developing more powerful AOPs or catalytic systems that can effectively break down short-chain compounds like this compound into non-toxic end products. aquatechtrade.com
Membrane Filtration: High-pressure membrane techniques like reverse osmosis (RO) and nanofiltration (NF) have shown high removal rates for a range of PFAS, including some short-chain compounds. waterandwastewater.comadec-innovations.com Further research could optimize membrane materials and operating conditions for the selective removal of this compound from contaminated water sources.
| Remediation Technology | Mechanism | Challenges for Short-Chain Compounds |
| Adsorption | Physical binding to a solid phase | Lower hydrophobicity leads to weaker adsorption |
| Advanced Oxidation | Chemical degradation by reactive oxygen species | High stability of the C-F bond |
| Membrane Filtration | Size exclusion and charge repulsion | Potential for membrane fouling, concentrate management |
Interdisciplinary Research Synergies
The future of research into this compound will likely be characterized by increasing collaboration across different scientific disciplines. The unique properties of fluorine-containing compounds create opportunities for innovation at the interface of chemistry, biology, materials science, and engineering. nih.govacs.org
Chemistry and Materials Science: Collaborative efforts between synthetic chemists and materials scientists will be essential for designing and creating the novel polymers and nanomaterials discussed in the preceding sections. man.ac.uk This synergy will drive the development of materials with unprecedented properties and functionalities.
Environmental Science and Engineering: Addressing the potential environmental impact of this compound will require close collaboration between environmental scientists, who can study its fate and transport in the environment, and engineers, who can develop effective remediation technologies.
Biology and Medicine: The exploration of this compound in biomedical applications will necessitate a deep understanding of its interactions with biological systems. This will involve collaborations between chemists, biologists, and medical researchers to ensure the safety and efficacy of any new materials or therapies. nih.gov The development of sustainable polymers to replace fluorinated ones in applications like fuel cells also represents a significant area for interdisciplinary research. tue.nl
By fostering these interdisciplinary synergies, the scientific community can unlock the full potential of this compound and other fluorinated compounds, while also addressing the challenges associated with their use and environmental presence.
Conclusion
Summary of Key Academic Contributions
Direct academic contributions concerning 2-Perfluorobutylethyl acetate (B1210297) are virtually nonexistent in publicly accessible scientific literature. Scholarly work has instead focused on related compounds, which can provide a foundational understanding from which to infer the potential properties and applications of the target molecule.
The primary precursor for the synthesis of 2-Perfluorobutylethyl acetate is 2-(perfluorobutyl)ethanol. This alcohol, with the chemical formula C6H5F9O, is a known compound and its synthesis is documented. One common route to such fluorinated alcohols involves the telomerization of vinylidene fluoride (B91410) in the presence of a chain transfer agent like 1-iodoperfluorobutane. A patent describes a method for preparing perfluoroalkyl ethanols, which involves the esterification of a perfluoroalkyl ethyl iodide followed by hydrolysis to yield the alcohol. This foundational knowledge in synthesizing the precursor is the first step toward any potential academic work on the acetate.
The academic contributions to the broader class of fluorinated esters, particularly short-chain esters, offer insights into the potential utility of this compound. Fluorinated esters are recognized for their unique properties, including enhanced thermal and oxidative stability, which makes them suitable for applications in high-performance lubricants and as components in electrolytes for lithium-ion batteries. halocarbon.comacs.org Research into fluorinated coatings for textiles and other surfaces has highlighted the ability of short-chain PFAS to impart hydrophobic and oleophobic properties. uni-lj.si These studies form the bedrock of potential academic inquiry into this compound, suggesting its possible role in surface science and materials chemistry. For instance, researchers have developed novel coating materials that utilize short-chain PFAS to achieve high oil repellency, presenting a safer alternative to long-chain "forever chemicals". modernsciences.orgtechnologynetworks.com
Table 1: Properties of 2-(Perfluorobutyl)ethanol (Precursor)
| Property | Value |
| CAS Number | 2043-47-2 |
| Molecular Formula | C6H5F9O |
| Synonyms | 4:2 FTOH, 1H,1H,2H,2H-Perfluorohexan-1-ol |
Identification of Persistent Research Gaps
The most significant and persistent research gap is the fundamental lack of synthesis, characterization, and application-oriented studies specifically on this compound. While the synthesis of its precursor alcohol is established, the subsequent esterification to form the acetate and the characterization of the resulting product have not been detailed in academic literature.
A critical area where research is needed is the understanding of its physicochemical properties. Basic data such as boiling point, vapor pressure, surface tension, and solubility are essential for any potential application and are currently unknown. Furthermore, the toxicological and environmental profile of this compound remains uninvestigated. As a short-chain PFAS, it is part of a class of compounds that are under intense scrutiny. While generally considered less bioaccumulative than their long-chain counterparts, the health impacts of many short-chain PFAS are not well understood, representing a significant data gap. uri.edufrontiersin.org
The potential applications of this compound also represent a substantial research gap. Based on the properties of similar fluorinated esters, it could potentially be used in:
Surface Coatings: To impart water and oil repellency.
Lubricants: As a high-performance additive.
Electronics: As a dielectric fluid or solvent.
However, without empirical data, these remain speculative. The performance of this compound in these or any other applications has yet to be explored. The lack of comparative studies positioning this compound against other short-chain PFAS alternatives is another notable void in the current body of knowledge.
Outlook for Future Scholarly Investigations
The future for scholarly investigations into this compound is wide open, with foundational research being the most immediate and critical need. A logical progression of research would be as follows:
Synthesis and Characterization: The first step would be the development and optimization of a synthetic route to this compound, likely through the esterification of 2-(perfluorobutyl)ethanol. Following a successful synthesis, a thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential to confirm its structure and purity.
Physicochemical Property Determination: A comprehensive study to determine the fundamental physical and chemical properties of the compound would be the next logical step. This would provide the necessary data for any future application-driven research.
Exploration of Applications: Future research should investigate the potential of this compound in the areas suggested by the properties of related compounds. This would involve formulating it into coatings, lubricants, or electrolytes and evaluating its performance.
Environmental and Toxicological Assessment: Given the increasing regulatory focus on PFAS, a crucial area of future research will be the assessment of the environmental fate, persistence, and toxicological profile of this compound. These studies are vital to determine if it can be considered a safer alternative to other fluorinated compounds.
The broader trend in PFAS research is a move towards shorter-chain compounds and non-fluorinated alternatives. nih.govmdpi.com Future investigations into this compound should be framed within this context, evaluating its performance and safety in comparison to both legacy PFAS and emerging alternatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
